REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([OH:11])[C:5]=1[OH:12]>O.[Rh]>[C:4]1([CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=1[OH:12])[OH:3] |f:0.1|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(C=C1)O)O)O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was freeze-thaw degassed three times under Ar
|
Type
|
ADDITION
|
Details
|
This solution was then added via cannula under Ar to a 250 mL Parr bottle
|
Type
|
CUSTOM
|
Details
|
had been flushed with Ar
|
Type
|
CUSTOM
|
Details
|
sealed with a septum
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through Celite®
|
Type
|
WASH
|
Details
|
the catalyst rinsed with 10 mL H2O
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 50 mL 0.5 M H2SO4 that
|
Type
|
CUSTOM
|
Details
|
had been degassed by aeration with Ar for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under Ar for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
DISTILLATION
|
Details
|
Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.44 mmol | |
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |